![molecular formula C32H44N2O5 B14275818 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl- CAS No. 162041-70-5](/img/structure/B14275818.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-: 1,3,5-triazine , belongs to a class of compounds with a six-membered heterocyclic ring containing three nitrogen atoms. These triazines have been of interest due to their diverse applications in various fields, including herbicides, polymer photostabilizers, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 1,3,5-triazines involves nucleophilic substitution reactions of cyanuric chloride (C3N3Cl3). Specific synthetic protocols have been developed to prepare symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. These substitutions occur sequentially, replacing the chlorine atoms with oxygen, nitrogen, and sulfur atoms. The substituents can include alkyl, aromatic, hydroxyalkyl, ester, and imidazole groups .
Industrial Production:: In industrial settings, 1,3,5-triazines serve as raw materials for synthesizing resins such as nitrile fibers and phenol-formaldehyde plastics.
Analyse Chemischer Reaktionen
1,3,5-triazines undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidative processes can modify the triazine ring, leading to new functional groups.
Reduction: Reduction reactions can reduce the nitrogen atoms or other substituents.
Substitution: Nucleophilic substitution reactions replace functional groups on the triazine ring.
Major products formed from these reactions depend on the specific substituents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,3,5-triazines find applications in:
Chemistry: As building blocks for designing new compounds.
Biology: Some derivatives exhibit biological properties, including antitumor effects.
Medicine: Hexamethylmelamine (HMM) and related compounds are used clinically for cancer treatment.
Wirkmechanismus
The exact mechanism by which 1,3,5-triazines exert their effects varies depending on the specific compound and its targets. For example, HMM acts as an antitumor agent, while other derivatives may have different modes of action.
Vergleich Mit ähnlichen Verbindungen
1,3,5-triazines can be compared with other heterocyclic compounds, emphasizing their unique properties. Similar compounds include melamine, other triazines, and related structures.
Eigenschaften
CAS-Nummer |
162041-70-5 |
|---|---|
Molekularformel |
C32H44N2O5 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
1-(2,5-dioctoxyphenyl)-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C32H44N2O5/c1-3-5-7-9-11-16-22-38-27-20-21-29(39-23-17-12-10-8-6-4-2)28(24-27)34-31(36)25-30(35)33(32(34)37)26-18-14-13-15-19-26/h13-15,18-21,24H,3-12,16-17,22-23,25H2,1-2H3 |
InChI-Schlüssel |
ICJNMHCSCZQNSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCC)N2C(=O)CC(=O)N(C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


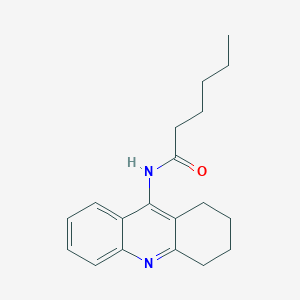
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
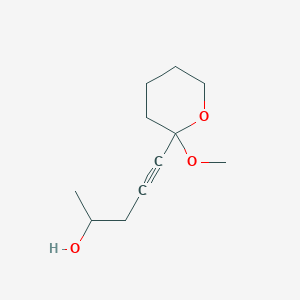
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
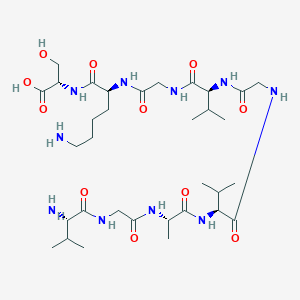
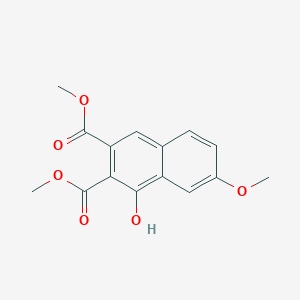
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
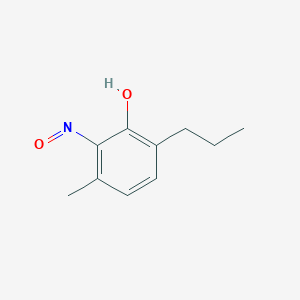
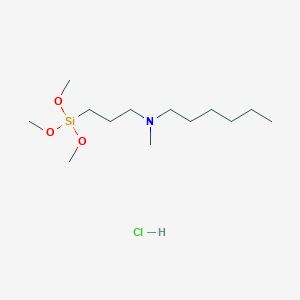

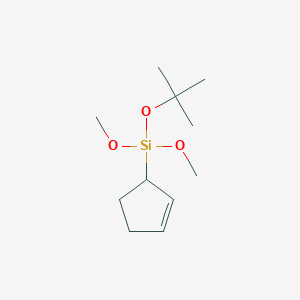
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
